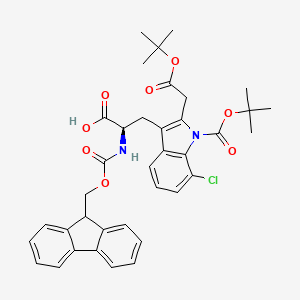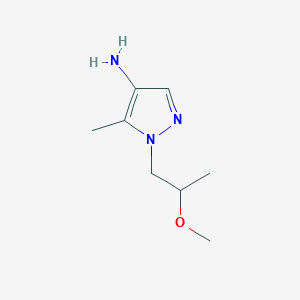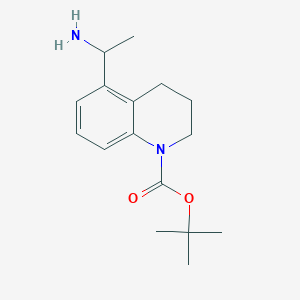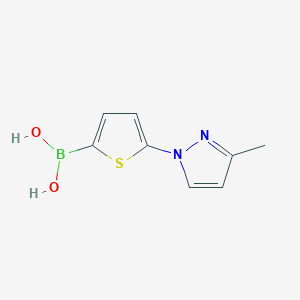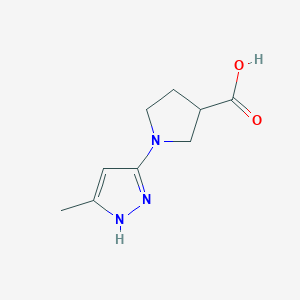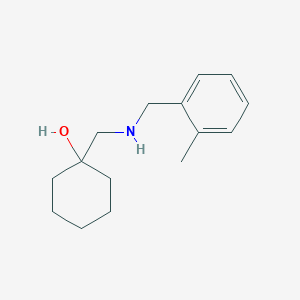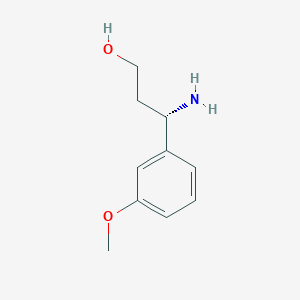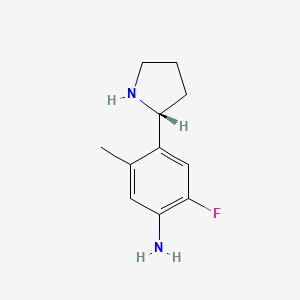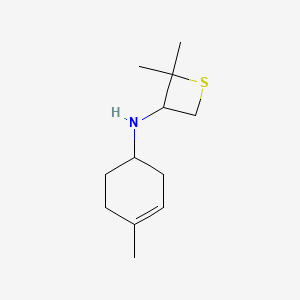
2,2-Dimethyl-N-(4-methylcyclohex-3-en-1-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(4-methylcyclohex-3-en-1-yl)thietan-3-amine is an organic compound that features a thietane ring, a cyclohexene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(4-methylcyclohex-3-en-1-yl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: This can be achieved through the reaction of a suitable dithiol with a halogenated compound under basic conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via cyclization reactions involving appropriate precursors.
Amine Group Introduction: The amine group can be introduced through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(4-methylcyclohex-3-en-1-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the compound, such as sulfoxides or sulfones.
Reduction: Reduced derivatives, such as secondary or tertiary amines.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
2,2-Dimethyl-N-(4-methylcyclohex-3-en-1-yl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(4-methylcyclohex-3-en-1-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexene: A structural isomer with similar cyclohexene ring but different functional groups.
Cyclohexenone: Contains a cyclohexene ring with a ketone group, used in various organic synthesis reactions.
4-Methylcyclohex-3-en-1-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
2,2-Dimethyl-N-(4-methylcyclohex-3-en-1-yl)thietan-3-amine is unique due to its combination of a thietane ring, cyclohexene ring, and amine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-methylcyclohex-3-en-1-yl)thietan-3-amine |
InChI |
InChI=1S/C12H21NS/c1-9-4-6-10(7-5-9)13-11-8-14-12(11,2)3/h4,10-11,13H,5-8H2,1-3H3 |
InChI Key |
CBMCQSGSHXIGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)NC2CSC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


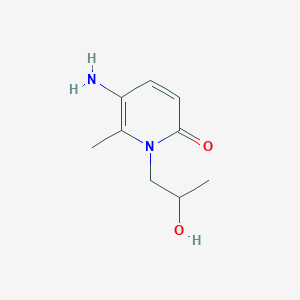
![4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile](/img/structure/B13341137.png)
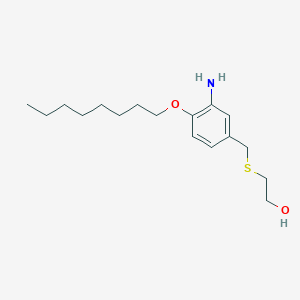
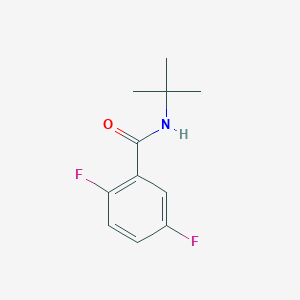
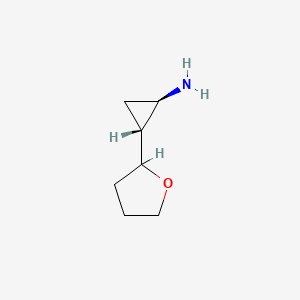
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)
